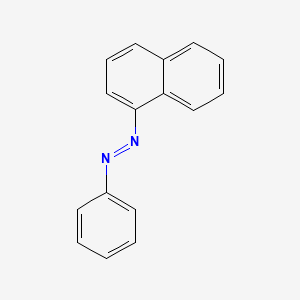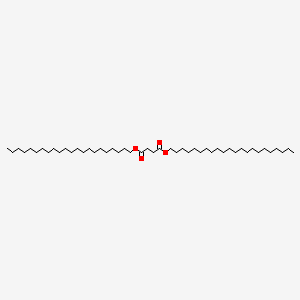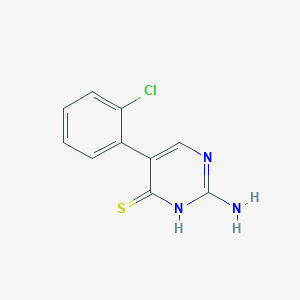
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(422)dec-7-ene-9,10-dicarboxylic anhydride is a unique organic compound with the molecular formula C12H14O3 It is characterized by its bicyclic structure, which includes a double bond and two carboxylic anhydride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a conjugated diene with a dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using specialized reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or other reduced derivatives
Substitution: Substituted bicyclic compounds
Scientific Research Applications
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride involves its ability to undergo various chemical reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has a similar bicyclic structure but with additional carboxylic anhydride groups.
7,8-Dioxabicyclo(4.2.2)dec-9-ene: This compound features an oxygen bridge within the bicyclic structure.
Uniqueness
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride is unique due to its specific bicyclic structure and the presence of two carboxylic anhydride groups. This combination of features makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
5649-93-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-oxatricyclo[5.4.2.02,6]tridec-12-ene-3,5-dione |
InChI |
InChI=1S/C12H14O3/c13-11-9-7-3-1-2-4-8(6-5-7)10(9)12(14)15-11/h5-10H,1-4H2 |
InChI Key |
URCPRWSOPFAFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC(C1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)



![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)
![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)




![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)
